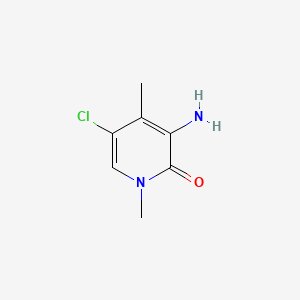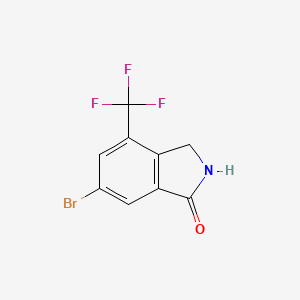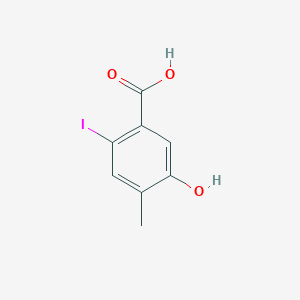
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring, which is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid typically involves the reaction of a nonanoic acid derivative with 2,5-dioxopyrrolidin-1-yl. The reaction conditions often include the use of a coupling agent to facilitate the formation of the ester bond between the nonanoic acid and the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for creating complex molecular structures .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their anticonvulsant and analgesic properties. Research indicates that these derivatives can modulate specific molecular pathways involved in neurological disorders .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its chemical stability and reactivity make it suitable for creating durable materials .
Mecanismo De Acción
The mechanism of action of 9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid involves its interaction with specific molecular targets. For instance, in its anticonvulsant role, it inhibits calcium currents mediated by Cav 1.2 (L-type) channels, thereby reducing neuronal excitability . This compound may also interact with voltage-gated sodium channels, contributing to its analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Known for its antimicrobial activity.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Exhibits broad-spectrum anticonvulsant properties.
Uniqueness
9-((2,5-Dioxopyrrolidin-1-yl)oxy)-9-oxononanoic acid stands out due to its specific ester linkage, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring durable and reactive intermediates .
Propiedades
Fórmula molecular |
C13H19NO6 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
9-(2,5-dioxopyrrolidin-1-yl)oxy-9-oxononanoic acid |
InChI |
InChI=1S/C13H19NO6/c15-10-8-9-11(16)14(10)20-13(19)7-5-3-1-2-4-6-12(17)18/h1-9H2,(H,17,18) |
Clave InChI |
RYISEALQKIDKHN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)

![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)

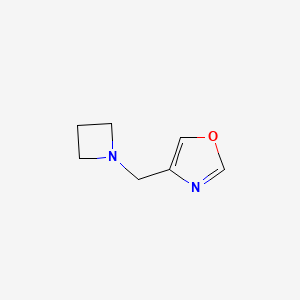
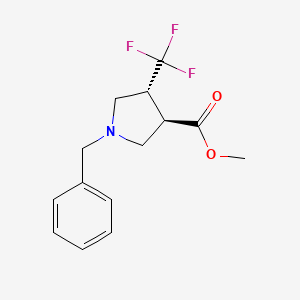
![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)
